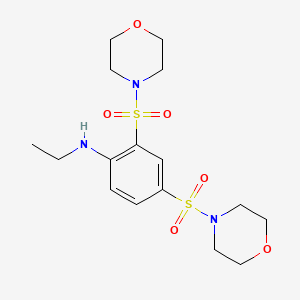
N-ethyl-2,4-bis(morpholin-4-ylsulfonyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-ethyl-2,4-bis(morpholin-4-ylsulfonyl)aniline is a complex organic compound characterized by the presence of morpholine and sulfonyl groups attached to an aniline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-2,4-bis(morpholin-4-ylsulfonyl)aniline typically involves multiple steps, starting with the preparation of the aniline derivative. The process often includes:
Nitration: of aniline to introduce nitro groups.
Reduction: of nitro groups to amines.
Sulfonylation: to attach sulfonyl groups.
Morpholine substitution: to introduce morpholine rings.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Common methods include:
Catalytic hydrogenation: for reduction steps.
Sulfonyl chloride: reagents for sulfonylation.
Morpholine: as a nucleophile for substitution reactions.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-2,4-bis(morpholin-4-ylsulfonyl)aniline undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of sulfonyl groups to thiols.
Substitution: Nucleophilic substitution reactions involving the morpholine rings.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
- Various substituted derivatives from nucleophilic substitution.
Sulfoxides: and from oxidation.
Thiols: from reduction.
Scientific Research Applications
N-ethyl-2,4-bis(morpholin-4-ylsulfonyl)aniline has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-ethyl-2,4-bis(morpholin-4-ylsulfonyl)aniline exerts its effects involves interactions with molecular targets such as enzymes or receptors. The sulfonyl groups can form strong interactions with active sites, while the morpholine rings may enhance solubility and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- N-ethyl-2,4-bis(morpholin-4-ylsulfonyl)benzene
- N-ethyl-2,4-bis(piperidin-4-ylsulfonyl)aniline
- N-ethyl-2,4-bis(morpholin-4-ylsulfonyl)phenol
Properties
Molecular Formula |
C16H25N3O6S2 |
|---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
N-ethyl-2,4-bis(morpholin-4-ylsulfonyl)aniline |
InChI |
InChI=1S/C16H25N3O6S2/c1-2-17-15-4-3-14(26(20,21)18-5-9-24-10-6-18)13-16(15)27(22,23)19-7-11-25-12-8-19/h3-4,13,17H,2,5-12H2,1H3 |
InChI Key |
RDNCSCHRKVADLZ-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)S(=O)(=O)N3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















